molecular formula C21H28N2O3 B2915145 2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}cyclohexane-1-carboxylic acid CAS No. 352023-14-4

2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}cyclohexane-1-carboxylic acid

Cat. No.: B2915145
CAS No.: 352023-14-4
M. Wt: 356.466
InChI Key: JQBIIYXKEFVGST-RMKNXTFCSA-N
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Description

2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}cyclohexane-1-carboxylic acid (CAS 352023-14-4) is a piperazine derivative with a molecular formula of C21H28N2O3 and a molecular weight of 356.47 g/mol . This compound features a distinctive (E)-cinnamyl (3-phenylprop-2-en-1-yl) group attached to the piperazine nitrogen, a structural motif shared with biologically active molecules like the calcium channel blocker Flunarizine . This structural similarity suggests potential research applications in modulating calcium flux and investigating pathways related to vascular and neurological conditions. The cyclohexane-1-carboxylic acid moiety provides a versatile handle for further chemical modification, making this compound a valuable intermediate for medicinal chemistry and drug discovery programs aimed at developing new pharmacologically active agents. The product is provided with high purity and is intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c24-20(18-10-4-5-11-19(18)21(25)26)23-15-13-22(14-16-23)12-6-9-17-7-2-1-3-8-17/h1-3,6-9,18-19H,4-5,10-16H2,(H,25,26)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBIIYXKEFVGST-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}cyclohexane-1-carboxylic acid typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the phenylprop-2-en-1-yl group. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a carbon acid compound in the presence of a base to form an α,β-unsaturated compound . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, molecular weights, and functional differences between the target compound and analogous molecules:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Notable Features References
Target Compound Piperazine + cyclohexane-carboxylic acid Carboxylic acid, (E)-propenyl, carbonyl 356.47 Rigid cyclohexane ring; E-configuration stabilizes planar propenyl group
HT-7 : 4-{4-[2-(naphthalen-2-yl)-2-oxoethyl]piperazine-1-carbonyl}indolin-2-one Piperazine + indolinone Ketone, indolinone, naphthyl 390.18 Indolinone scaffold enhances π-π interactions; ketone increases polarity
3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid Piperazine + cyclopropane Ethoxycarbonyl, cyclopropane-carboxylic acid 298.34 Cyclopropane introduces strain; ethoxycarbonyl modifies solubility
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Piperazine + cinnamoyl Cinnamoyl, methoxyphenyl - Cinnamoyl moiety linked to antimicrobial activity; methoxy groups enhance lipophilicity
N-(4-ethylphenyl)-2-{4-[(E)-3-phenyl-2-propenyl]piperazin-1-yl}acetamide Piperazine + acetamide Acetamide, (E)-propenyl 363.23 Acetamide improves bioavailability; propenyl group mimics natural substrates
3-(4-ethylpiperazine-1-carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid Piperazine + bicycloheptane Bicyclic framework, carboxylic acid - Bicyclic structure enhances rigidity; steric effects influence binding affinity

Key Differences and Implications

Backbone Rigidity: The target compound’s cyclohexane ring provides moderate rigidity compared to the strained cyclopropane in or the bicycloheptane in . In contrast, indolinone (HT-7) and cinnamoyl () derivatives feature planar aromatic systems, favoring π-π stacking interactions .

Functional Group Impact :

  • The carboxylic acid in the target compound enhances water solubility and hydrogen-bonding capacity, unlike the ethoxycarbonyl group in , which increases lipophilicity .
  • Acetamide-containing analogs () exhibit improved membrane permeability due to reduced polarity, a trait absent in the target compound .

Stereochemical Considerations :

  • The (E)-configuration of the propenyl group is conserved in the target compound and , ensuring optimal spatial alignment for interactions with hydrophobic pockets or enzymes .

Biological Activity

The compound 2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}cyclohexane-1-carboxylic acid (CAS No. 352023-14-4) is a synthetic derivative featuring a piperazine moiety, which has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N2O3C_{21}H_{28}N_{2}O_{3} with a molecular weight of 356.47 g/mol. The structure includes a cyclohexane ring, a carboxylic acid group, and a piperazine ring substituted with a phenylpropene moiety. This unique arrangement suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Compounds containing piperazine structures often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
  • Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoids involved in pain modulation and inflammation .

Biological Activity and Therapeutic Potential

Recent studies have indicated that derivatives of piperazine can exhibit significant anti-cancer activity. For instance, modifications of piperazine-based compounds have shown efficacy against various cancer cell lines, including pancreatic cancer . The specific compound under discussion may also demonstrate similar properties due to its structural features.

Table 1: Summary of Biological Activities

Activity Target/Effect Reference
Anti-cancerInhibition of cancer cell proliferation
Pain reliefFAAH inhibition
Neurotransmitter modulationInteraction with serotonin receptorsGeneral knowledge

Case Study 1: Anti-Cancer Activity

A study focusing on piperazine derivatives reported that certain modifications led to enhanced cytotoxic effects against pancreatic cancer cell lines. The compound's ability to inhibit cell growth was assessed through IC50 measurements, revealing promising results that warrant further investigation.

Case Study 2: FAAH Inhibition

Research on related piperazine compounds demonstrated that FAAH inhibitors could effectively increase levels of endocannabinoids in the brain, providing analgesic effects in animal models. This suggests that the compound might be explored for pain management applications .

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